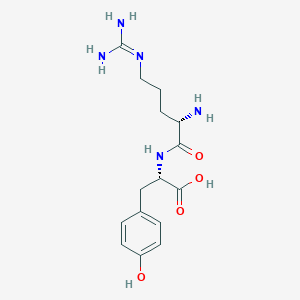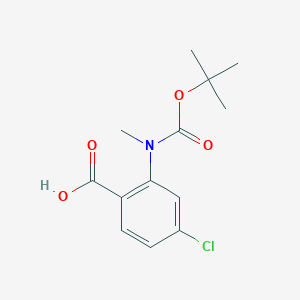
1-Benzylpyrrolidine-2,4-dione
Vue d'ensemble
Description
1-Benzylpyrrolidine-2,4-dione is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-Benzylpyrrolidine-2,4-dione, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new series of pyrrolidine derivatives was designed and synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The pyrrolidine ring in 1-Benzylpyrrolidine-2,4-dione contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzylpyrrolidine-2,4-dione are not detailed in the retrieved sources, the pyrrolidine ring and its derivatives are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis
1-Benzylpyrrolidine-2,4-dione is a compound with a density of 1.3±0.1 g/cm3, a boiling point of 407.0±45.0 °C at 760 mmHg, and a melting point of 64-66 °C . It has a molar refractivity of 51.4±0.3 cm3 and a polar surface area of 37 Å2 .Applications De Recherche Scientifique
Synthesis of Carbazoles
1-Benzylpyrrolidine-2,4-dione: is used in the synthesis of polyfunctionalized carbazoles via a domino Diels-Alder reaction . This process involves the catalyzed reaction of maleimides with chalcone, leading to the formation of tetrahydropyrrolo[3,4-c]carbazoles, which are then dehydrogenated to yield pyrrolo[3,4-c]carbazoles. Carbazoles are significant due to their presence in natural alkaloids and pharmacologically active compounds, exhibiting a broad spectrum of bioactivities such as anticancer and antituberculosis.
Herbicidal Activity
The compound has been studied for its potential as a herbicide. A series of derivatives of 1-Benzylpyrrolidine-2,4-dione have been prepared, and their structure-activity relationships have been analyzed to determine their herbicidal efficacy against various plants . These studies are crucial for the development of new herbicides with specific growth-inhibiting properties.
Enzyme Inhibition
1-Benzylpyrrolidine-2,4-dione and its derivatives have been observed to inhibit certain enzymes, which is a valuable trait in the development of new pharmaceuticals. For instance, they can inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for designing new herbicides .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of various bioactive compounds, including potential endothelin receptor antagonists and antidiabetic agents. This suggests that its targets could be related to these biological systems.
Mode of Action
It is a cyclic ketone, meaning it is a three-membered ring containing an oxygen and two carbon atoms. This unique structure may influence its interaction with its targets.
Biochemical Pathways
Given its use in the synthesis of potential endothelin receptor antagonists and antidiabetic agents, it may influence pathways related to these biological systems.
Result of Action
Propriétés
IUPAC Name |
1-benzylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVYIQQUJJODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442700 | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30125-76-9 | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















